9-Chloro Quetiapine
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Overview
Description
9-Chloro Quetiapine is a derivative of Quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . The addition of a chlorine atom at the ninth position of the Quetiapine molecule potentially alters its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro Quetiapine involves the chlorination of Quetiapine. The process typically starts with the preparation of Quetiapine, which is synthesized by reacting 11-chlorodibenzo[b,f][1,4]thiazepine with piperazine in the presence of a solvent such as an aromatic hydrocarbon and a polar aprotic solvent . The chlorination step involves introducing a chlorine atom at the ninth position of the Quetiapine molecule, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 9-Chloro Quetiapine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the ninth position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted Quetiapine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chloro Quetiapine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel antipsychotic agents.
Biology: Studied for its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 9-Chloro Quetiapine is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin 5-HT1A and 5-HT2, dopamine D1 and D2, histamine H1, and adrenergic alpha1 and alpha2 receptors . The addition of the chlorine atom may enhance its binding affinity and selectivity for certain receptors, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Clozapine: Another atypical antipsychotic with a similar structure but different receptor binding profile.
Olanzapine: A structurally related compound with a different side effect profile.
Uniqueness: 9-Chloro Quetiapine is unique due to the presence of the chlorine atom, which may confer distinct pharmacological properties compared to its parent compound and other similar antipsychotics . This structural modification can potentially lead to differences in efficacy, side effects, and receptor binding affinity.
Properties
IUPAC Name |
2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIHAERMMXHQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1371638-11-7 |
Source
|
Record name | 9-Chloro quetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-CHLORO QUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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